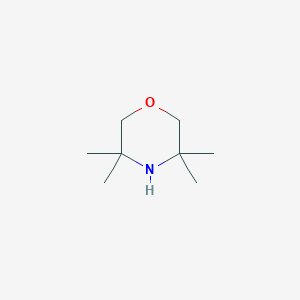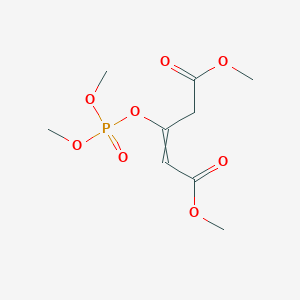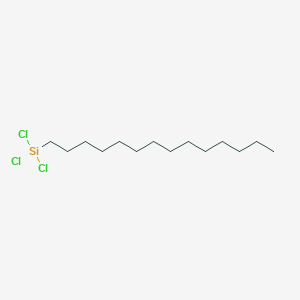
Tetradecyltrichlorosilane
描述
Tetradecyltrichlorosilane is an organosilicon compound with the chemical formula C₁₄H₂₉Cl₃Si. It is a member of the trichlorosilane family, characterized by the presence of a long alkyl chain (tetradecyl group) attached to a silicon atom bonded to three chlorine atoms. This compound is commonly used in surface modification and as a precursor in the synthesis of other organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions: Tetradecyltrichlorosilane is typically synthesized through the hydrosilylation reaction, where an alkene (tetradecene) reacts with trichlorosilane in the presence of a catalyst, usually platinum-based. The reaction proceeds as follows:
C14H28+HSiCl3→C14H29SiCl3
The reaction is carried out under controlled conditions, often at elevated temperatures and pressures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of tetradecylsilane. This process requires the use of chlorine gas and a suitable catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the silicon center .
Types of Reactions:
Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming tetradecylsilanol and hydrochloric acid.
C14H29SiCl3+3H2O→C14H29Si(OH)3+3HCl
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines, forming corresponding siloxanes or silanes.
Condensation: this compound can undergo condensation reactions with other silanes or silanols, forming siloxane bonds and releasing hydrochloric acid.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Condensation: Silanols or silanes under acidic or basic conditions.
Major Products:
Hydrolysis: Tetradecylsilanol and hydrochloric acid.
Substitution: Tetradecylsiloxanes or tetradecylsilanes.
Condensation: Polysiloxanes with varying chain lengths.
科学研究应用
Tetradecyltrichlorosilane has a wide range of applications in scientific research and industry:
Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or altering their adhesion characteristics.
Nanotechnology: Employed in the functionalization of nanoparticles to improve their dispersion and compatibility with various matrices.
Biomedical Applications: Used in the preparation of biocompatible coatings for medical devices and implants.
Polymer Chemistry: Acts as a cross-linking agent in the synthesis of silicone-based polymers and elastomers.
作用机制
The primary mechanism of action of tetradecyltrichlorosilane involves its ability to form strong covalent bonds with various substrates through the silicon atom. The trichlorosilane group is highly reactive, allowing it to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in surface modification and the synthesis of complex organosilicon compounds .
相似化合物的比较
Octadecyltrichlorosilane: Similar in structure but with an octadecyl group instead of a tetradecyl group. It is used for similar applications in surface modification and nanotechnology.
Perfluorooctyltrichlorosilane: Contains a perfluorinated alkyl chain, providing unique properties such as extreme hydrophobicity and chemical resistance.
Hexadecyltrichlorosilane: Another similar compound with a hexadecyl group, used in surface treatments and polymer chemistry.
Uniqueness: Tetradecyltrichlorosilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity and reactivity are desired, such as in the preparation of biocompatible coatings and functionalized nanoparticles .
属性
IUPAC Name |
trichloro(tetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVYGAHBSNGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885033 | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18402-22-7 | |
| Record name | Trichlorotetradecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorotetradecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyltrichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloro(tetradecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichlorotetradecylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YST9DRT2MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is n-Tetradecyltrichlorosilane and why was it found in Cayratia pedata var. glabra?
A1: n-Tetradecyltrichlorosilane is a silicon-containing compound often used to create self-assembled monolayers (SAMs) on various surfaces. These SAMs alter the surface properties, making them hydrophobic and influencing their interactions with other materials [, ]. It's important to note that n-Tetradecyltrichlorosilane was not naturally found in Cayratia pedata var. glabra. Its presence, identified through GC-MS analysis, likely stems from laboratory procedures or contamination during sample preparation [, ].
Q2: Can you elaborate on the applications of n-Tetradecyltrichlorosilane in material science?
A2: n-Tetradecyltrichlorosilane is widely used to modify the surface properties of materials, particularly in the creation of hydrophobic coatings. This has implications in various fields, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
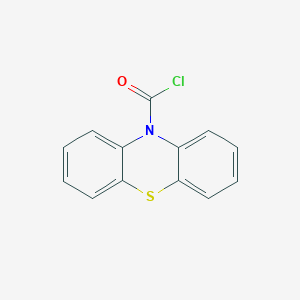
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)


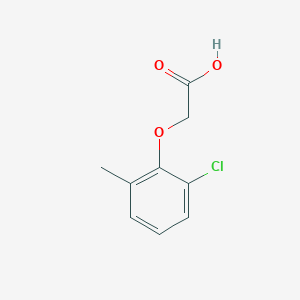



![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
